4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1775544-89-2
VCID: VC4341064
InChI: InChI=1S/C18H18F4N4O/c1-11-3-4-13(9-14(11)19)17(27)26-7-5-25(6-8-26)16-10-15(18(20,21)22)23-12(2)24-16/h3-4,9-10H,5-8H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F
Molecular Formula: C18H18F4N4O
Molecular Weight: 382.363

4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

CAS No.: 1775544-89-2

Cat. No.: VC4341064

Molecular Formula: C18H18F4N4O

Molecular Weight: 382.363

* For research use only. Not for human or veterinary use.

4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine - 1775544-89-2

Specification

CAS No. 1775544-89-2
Molecular Formula C18H18F4N4O
Molecular Weight 382.363
IUPAC Name (3-fluoro-4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18F4N4O/c1-11-3-4-13(9-14(11)19)17(27)26-7-5-25(6-8-26)16-10-15(18(20,21)22)23-12(2)24-16/h3-4,9-10H,5-8H2,1-2H3
Standard InChI Key UHEGZQBAYIQWIL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F

Introduction

4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core with various functional groups attached. It includes a piperazine ring linked to a benzoyl group, which is further modified with fluorine and methyl substituents. The compound also contains a trifluoromethyl group attached to the pyrimidine ring, contributing to its unique chemical properties.

Synthesis and Preparation

The synthesis of 4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the piperazine and benzoyl moieties. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. The presence of a piperazine ring and a benzoyl group can contribute to interactions with biological targets, potentially influencing its pharmacological profile.

Research Findings and Future Directions

Compound FeatureDescriptionPotential Impact
Pyrimidine CoreCentral ring structureAntiviral, anticancer potential
Piperazine RingEnhances solubility and bioavailabilityImproved pharmacokinetics
Benzoyl GroupContributes to biological activity through interactions with targetsPotential therapeutic effects
Trifluoromethyl GroupIncreases lipophilicity, affecting solubility and membrane permeabilityEnhanced bioavailability, potential for improved efficacy

Future research should focus on exploring the compound's biological activity, optimizing its synthesis for scalability, and investigating its potential applications in medicine.

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